molecular formula C20H20FN3O B4236885 4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile

4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile

Cat. No.: B4236885
M. Wt: 337.4 g/mol
InChI Key: MSIBOLNRWXJKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile, also known as FPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic, antidepressant, and anxiolytic properties.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. This compound has also been found to decrease glutamate levels, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various diseases. However, this compound also has limitations in lab experiments, such as its poor solubility in water and its potential for non-specific binding to other receptors.

Future Directions

There are several potential future directions for research on 4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to investigate its effects on cognitive function and neuronal survival. Another area of interest is its potential as a treatment for substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Finally, there is potential for the development of new compounds based on the structure of this compound with improved pharmacological properties.

Scientific Research Applications

4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-18-8-4-5-9-19(18)24-12-10-23(11-13-24)15-20(25)17(14-22)16-6-2-1-3-7-16/h1-9,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIBOLNRWXJKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C(C#N)C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile
Reactant of Route 3
Reactant of Route 3
4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile
Reactant of Route 4
Reactant of Route 4
4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile
Reactant of Route 5
Reactant of Route 5
4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile
Reactant of Route 6
4-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxo-2-phenylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.